7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromene-5-thione
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Overview
Description
7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromene-5-thione is a complex organic compound with a unique structure that combines elements of benzo, furo, and chromene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromene-5-thione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromene-5-thione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromene-5-thione has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromene-5-thione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 7,10-dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromene-5-one
- Naphthalene, 1,2,3,4-tetrahydro-1,5,7-trimethyl-
Uniqueness
Compared to similar compounds, 7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromene-5-thione stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C18H18O2S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
7,9,10-trimethyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromene-5-thione |
InChI |
InChI=1S/C18H18O2S/c1-9-11(3)19-16-10(2)17-15(8-14(9)16)12-6-4-5-7-13(12)18(21)20-17/h8H,4-7H2,1-3H3 |
InChI Key |
GNFLRVXGXOWQRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C4=C(CCCC4)C(=S)O3)C)C |
Origin of Product |
United States |
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